N-(2,5-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide -

N-(2,5-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-3649204
CAS Number:
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenylbenzamide

    Compound Description: This compound is mentioned alongside N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in a patent describing GlyT-1 inhibitors. [] While its specific biological activity is not detailed in the provided abstract, its inclusion suggests potential relevance to neurological and psychiatric disorders. []

    Relevance: Although the patent abstract lacks detailed structural information, the shared presence of benzamide and phenylamine moieties suggests structural similarity with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Their grouping as GlyT-1 inhibitors further supports their relatedness.

4-Chloro-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenylbenzamide

    Compound Description: Similar to the previous compound, this benzamide derivative is mentioned as a GlyT-1 inhibitor in the same patent. [] Again, the abstract does not provide specific information regarding its biological activity beyond this classification. []

    Relevance: The presence of benzamide, phenylamine, and a para-substituted phenyl ring highlights structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Its classification as a GlyT-1 inhibitor, alongside the target compound, further strengthens the case for their relatedness.

4-Chloro-N-[2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl]-N-benzamide

    Compound Description: This compound is another benzamide derivative identified in the patent as a GlyT-1 inhibitor. [] The abstract does not elaborate on its specific biological activity beyond this categorization. []

    Relevance: The presence of benzamide and a substituted phenylamine moiety indicates structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Furthermore, its classification as a GlyT-1 inhibitor, alongside the target compound, points towards their potential relatedness.

4-Methyl-N-(2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl]-N-benzamide

    Compound Description: This compound, also a benzamide derivative, is mentioned as a GlyT-1 inhibitor in the patent. [] The provided abstract does not detail its specific biological activity beyond this grouping. []

    Relevance: Despite the lack of detailed information, the shared presence of benzamide and a substituted phenylamine moiety suggests structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] The fact that both are categorized as GlyT-1 inhibitors further supports their potential relatedness.

N-[2-[(4-Methylphenyl)amino]-2-oxoethyl]-N-phenylbenzamide

  • Relevance: Structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide are evident in the shared benzamide and para-substituted phenylamine moieties. [] Their grouping as GlyT-1 inhibitors provides further support for their relatedness.

4-Methyl-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenylbenzamide

  • Relevance: The presence of benzamide and a para-substituted phenylamine moiety, mirroring structural features in N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, suggests their relatedness. [] The classification of both compounds as GlyT-1 inhibitors lends further credence to this connection.

N-[2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl]-N-[(2-fluorophenyl)methyl]benzeneacetamide

    Compound Description: This compound is the final benzamide derivative mentioned in the patent as a GlyT-1 inhibitor. [] Beyond this categorization, the abstract does not provide detailed information regarding its biological activity. []

    Relevance: Although structurally more distinct, this compound shares the core benzamide structure with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] The presence of a substituted phenylamine moiety, although with different substitution patterns, and their shared classification as GlyT-1 inhibitors suggest a degree of relatedness.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (Compound 15)

    Compound Description: This compound demonstrated significant antiulcer activity in a study investigating 2-(3,4-dimethoxyphenyl)ethylamine derivatives. []

    Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Differences arise in the amide linkage and the absence of the phenylsulfonyl group in Compound 15.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511, Compound 66)

    Compound Description: This compound exhibited potent antiulcer activity in the same study, showing effectiveness when administered orally. []

    Relevance: Similar to Compound 15, this compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Structural variations include a different amide linkage, the presence of an N-methylbenzamide group, and the absence of the phenylsulfonyl group in DQ-2511.

Properties

Product Name

N-(2,5-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2,5-dimethoxyphenyl)benzamide

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C22H22N2O5S/c1-24(30(26,27)19-7-5-4-6-8-19)17-11-9-16(10-12-17)22(25)23-20-15-18(28-2)13-14-21(20)29-3/h4-15H,1-3H3,(H,23,25)

InChI Key

MTFLSVWQOAZAKS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.